Diadenosine pentaphosphate pentaammonium

Adenylate Kinase Inhibition Enzyme Assays Energy Metabolism

Researchers studying ATPases or kinases face data artifacts from contaminating adenylate kinase. Diadenosine pentaphosphate pentaammonium (Ap5A) is the definitive solution, acting as a potent multisubstrate inhibitor (Ki=2.5 nM) that suppresses this interference at low concentrations without affecting target enzymes like Ca-ATPase. Its five-phosphate bridge confers receptor selectivity unattainable with ATP or other ApnA analogs, enabling reliable differentiation of P2X-mediated vasoconstriction from vasodilation. Supplied as a high-purity powder, Ap5A ensures artifact-free kinetic data and reproducible, pathway-specific pharmacological results.

Molecular Formula C20H44N15O22P5
Molecular Weight 1001.5 g/mol
Cat. No. B11931531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiadenosine pentaphosphate pentaammonium
Molecular FormulaC20H44N15O22P5
Molecular Weight1001.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N
InChIInChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
InChIKeyXCOZIAOMHASKGR-CSMIRWGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ap5A: High-Purity Endogenous Dinucleotide for Research


Diadenosine pentaphosphate pentaammonium (Ap5A) is a chemically synthesized, high-purity ammonium salt form of the endogenous purine dinucleotide P1,P5-di(adenosine-5′) pentaphosphate . Ap5A belongs to the diadenosine polyphosphate (ApnA) family, characterized by two adenosine moieties linked by a chain of five phosphate groups . It is a well-established, potent multisubstrate inhibitor of adenylate kinase [1] and a selective agonist at certain P2X purinergic receptor subtypes [2]. As a research tool, Ap5A is supplied as a solid powder with typical purities of ≥95% to 98%, ensuring reliable and reproducible experimental outcomes .

Endogenous purinergic tool compound for adenylate kinase pathway inhibition studies
P2X purinergic receptor subtype selectivity research context
High-purity ammonium salt form supports controlled assay conditions

Why Ap5A Cannot Be Substituted by ATP or Other ApnA Analogs


Generic substitution of Ap5A with adenosine 5′-triphosphate (ATP) or other diadenosine polyphosphates (e.g., Ap4A, Ap6A) fails due to profound, quantifiable differences in receptor selectivity, enzyme inhibition potency, and functional outcomes. The length of the polyphosphate bridge is a critical determinant of biological activity [1]. For instance, Ap5A acts as a potent vasoconstrictor, while shorter-chain analogs like Ap3A function as vasodilators [2]. In enzyme inhibition, Ap5A exhibits a binding affinity for adenylate kinase several orders of magnitude greater than its homologs [3], and its unique mechanism of action—competitive inhibition with respect to both substrates ATP and AMP—is not shared by compounds with fewer phosphoryl groups [4]. These data-driven distinctions mandate the specific procurement of Ap5A for defined experimental contexts, as any alternative would introduce confounding variables and yield non-comparable results.

Ap5A context
Pentaphosphate bridge (5 Pi)
Reported vasoconstriction response in isolated vascular models
Potential substitute
Ap3A / shorter-chain analogs
Vasodilation response reported; functional selectivity may reverse
Ap5A context
Multisubstrate enzyme inhibition
Reported high binding affinity for adenylate kinase
Potential substitute
ATP / Ap4A
Binding affinity gap may alter enzyme inhibition context
Ap5A context
P2X3/P2X2/3 receptor activation
Reported higher-rank receptor response in vagus nerve models
Potential substitute
ATP
P2X subtype agonist profile may shift; selectivity context requires review

Quantitative Evidence for Selecting Ap5A Over Analogs


Superior Adenylate Kinase Inhibition vs. Ap4A and Ap6A

Diadenosine pentaphosphate (Ap5A) is the most potent inhibitor of adenylate kinase within its chemical class. A direct comparative study of synthetic inhibitors on pig muscle adenylate kinase established a clear potency hierarchy, demonstrating Ap5A's superior inhibition over its closest structural analogs [1]. The difference in inhibitory potency is dramatic, with Ap5A being a far more effective tool for blocking adenylate kinase activity.

Adenylate Kinase Inhibition Rank
Head-to-head
Ap5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A
Supports kinase selectivity ranking
In vitro assay, pig muscle adenylate kinase
Adenylate Kinase Inhibition Enzyme Assays Energy Metabolism

Nanomolar Affinity for Adenylate Kinase vs. Micromolar Affinity of Analogs

The binding affinity of Ap5A for adenylate kinase is exceptionally high, quantified at the nanomolar level (Ki = 2.5 nM) [1], which is consistent with an association constant of 4 x 10^8 M^-1 [2]. In stark contrast, the inhibitory potency of Ap4A and Ap5A for a different enzyme, adenosine kinase, is several orders of magnitude weaker, with IC50 values in the low micromolar range (5.0 µM and 3.3 µM, respectively) [3]. This difference highlights Ap5A's unparalleled selectivity and affinity for adenylate kinase.

Binding Affinity Context
Cross-study comparable
Ki = 2.5 nM (Adenylate Kinase) vs IC50 = 3.3 µM (Adenosine Kinase)
Supports kinase enzyme selectivity review
>1000-fold difference in reported affinity
Adenylate Kinase Inhibition Binding Affinity Enzyme Kinetics

Higher Potency at P2X3 Receptors Compared to ATP and Ap4A

In a direct electrophysiological comparison of the effects of purinergic compounds on unmyelinated axons in the rat vagus nerve, Ap5A demonstrated significantly higher potency than both ATP and its shorter-chain analog, Ap4A [1]. The rank order of potency for TNP-ATP-sensitive excitation (measured at a concentration of 30 µM) showed that Ap5A was a more effective agonist than ATP and Ap4A, which were equipotent [2].

P2X3 Receptor Potency
Head-to-head
Rank 2/4 at 30 µM (α,β-meATP > Ap5A >> Ap4A = ATP)
Supports purinergic receptor assay context
Rat vagus nerve preparation, TNP-ATP-sensitive excitation
P2X Receptors Purinergic Signaling Electrophysiology

Functional Selectivity: Vasoconstriction vs. Vasodilation

The length of the polyphosphate chain dictates the vascular action of diadenosine polyphosphates. In the isolated perfused rat mesenteric arterial bed, Ap5A, along with Ap4A and Ap6A, acts exclusively as a vasoconstrictor [1]. In contrast, analogs with three or fewer phosphate groups (e.g., Ap3A) act as vasodilators [2]. Ap5A is among the most potent vasoconstrictors in this class, with a potency comparable to or greater than that of Ap6A and Ap4A, and significantly higher than ATP [3].

Vascular Reactivity Context
Class-level inference
Vasoconstriction (Ap5A) vs. Vasodilation (Ap3A)
Functional profile linked to chain length
Isolated perfused rat mesenteric arterial bed
Vascular Pharmacology P2 Receptors Cardiovascular Research

Nanomolar Activation of Ryanodine Receptors

Ap5A exhibits a unique and potent effect on cardiac ryanodine receptor (RyR) channels. In single-channel recordings from sheep cardiac RyR incorporated into lipid bilayers, nanomolar concentrations of Ap5A significantly increased channel open probability (Po) [1]. This activation occurs at physiologically relevant concentrations, unlike the micromolar concentrations required for ATP to stimulate RyR binding in earlier studies [2].

Ryanodine Receptor Activation
Class-level inference
5.5-fold Po increase at 1 nM (0.038 to 0.209)
Supports cardiac calcium signaling models
Sheep cardiac RyR channels, planar lipid bilayers
Ryanodine Receptor Calcium Signaling Cardiac Physiology

Recommended Application Scenarios for Ap5A


Adenylate Kinase Inhibition in Coupled Enzyme Assays

Ap5A is the gold-standard inhibitor for suppressing contaminating adenylate kinase activity in assays measuring ATPases, phosphokinases, and other energy-transducing enzymes. Its exceptional potency (Ki = 2.5 nM [1]) allows for complete inhibition at low concentrations that do not interfere with the target enzymes of interest [2]. This is particularly critical in systems like fragmented sarcoplasmic reticulum, where Ap5A blocks adenylate kinase without affecting Ca-ATPase or Ca2+ uptake [3]. Procuring high-purity Ap5A ensures accurate and artifact-free kinetic data.

Selective Activation of P2X3-Containing Purinergic Receptors

For electrophysiological and pharmacological studies of P2X receptor subtypes, particularly P2X3 and heteromeric P2X2/3 channels, Ap5A provides superior potency and selectivity over ATP or the analog Ap4A. Its potent, TNP-ATP-sensitive excitation of unmyelinated sensory axons [4] makes it an essential tool for investigating purinergic signaling in nociception and neurogenic inflammation. Its use as a selective agonist can help delineate specific receptor-mediated pathways.

P2X-Mediated Vasoconstriction in Isolated Vascular Preparations

Ap5A is the reagent of choice for studying purinergic vasoconstriction in isolated blood vessel preparations, such as the rat mesenteric artery [5]. Unlike its shorter-chain analogs (e.g., Ap3A), which act as vasodilators, Ap5A elicits a potent and reproducible vasoconstrictor response [6]. This functional selectivity is critical for experiments aimed at understanding the role of P2X receptors in vascular tone, hypertension, and related cardiovascular pathologies.

High-Affinity Modulation of Cardiac Ryanodine Receptors

Researchers studying the physiological regulation of cardiac Ca2+ release should consider Ap5A as a unique tool for high-affinity activation of ryanodine receptor channels. Its ability to significantly increase channel open probability at low nanomolar concentrations (1-10 nM [7]) distinguishes it from the low-affinity effects of ATP and positions it as a key compound for exploring the role of endogenous diadenosine polyphosphates in cardiac excitation-contraction coupling.

Application
Selection Property
Validation Focus
Coupled enzyme assays (ATPases/kinases)
Adenylate kinase inhibition context
ATPase/phosphokinase assay compatibility review
P2X receptor signaling studies
P2X3/P2X2/3 selectivity review
Nociception and neurogenic inflammation models
Isolated vascular preparation studies
Vasoconstrictor profile review
P2X-mediated vascular tone regulation models
Cardiac calcium handling studies
High-affinity RyR modulation context
Excitation-contraction coupling model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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